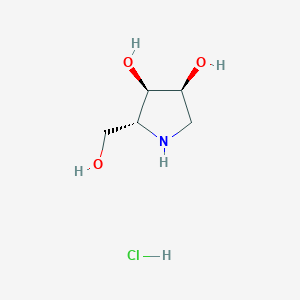
L-Cysteinhydrochlorid
Übersicht
Beschreibung
L-Cysteine hydrochloride, commonly referred to as Cysteine HCl, is a vital component in biochemical research due to its versatile roles . Derived from the naturally occurring amino acid L-cysteine, this compound plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .
Synthesis Analysis
L-Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . The environmental and societal impact of its chemical production has led to the development of more sustainable fermentative L-cysteine production processes with engineered E. coli based on glucose and thiosulfate as a sulfur source .Molecular Structure Analysis
The chemical structure of L-Cysteine consists of a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a sulfur atom . This unique structure gives L-Cysteine its distinctive properties and allows it to participate in various biochemical reactions .Chemical Reactions Analysis
L-Cysteine hydrochloride plays an important role as a histidine ammonia-lyase inhibitor with the ability to interfere with the action of histidine ammonia-lyase . In chemical reactions, L-cysteine hydrochloride is used as a raw material for the production of S-carboxymethyl-L-cysteine, L-cysteine base, and N-acetyl-L-cysteine .Physical And Chemical Properties Analysis
L-Cystine hydrochloride appears as white to pale yellow solid crystals . It has a relative density of 1.5178 g/cm3 at 20 °C . The melting point ranges from 228-232 °C .Wissenschaftliche Forschungsanwendungen
Verzögerung der Fruchtreife
L-Cysteinhydrochlorid (LCH) hat sich als wirksam erwiesen, die Reifung von geernteten Tomatenfrüchten zu verzögern . Die Anwendung von LCH führt zur Unterdrückung der Carotinoid- und Lycopinbiosynthese und des Chlorophyll-Abbaus sowie zu einem verzögerten Respirationspeak . Dies ist besonders nützlich in der Agrarindustrie, wo die Kontrolle des Reifungsprozesses erhebliche Auswirkungen auf die Qualität und Haltbarkeit von Früchten haben kann.
Antioxidative Aktivität
LCH zeigt antioxidative Aktivität . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert, verhindern oder verlangsamen können. Diese Eigenschaft von LCH kann in verschiedenen Bereichen eingesetzt werden, darunter Lebensmittelkonservierung, Kosmetik und Pharmazeutika.
Rohstoff in chemischen Reaktionen
LCH wird als Rohstoff für die Herstellung von S-Carboxymethyl-L-Cystein, L-Cystein-Base und N-Acetyl-L-Cystein verwendet . Diese Verbindungen haben vielfältige Anwendungen in der pharmazeutischen Industrie.
Trennung von Spinalganglien-Neuronen
LCH wurde in Laborprotokollen zur Trennung von Spinalganglien-Neuronen verwendet . Dies kann besonders nützlich in der Neurowissenschaftlichen Forschung sein.
Inhibitor der enzymatischen Bräunung in Äpfeln
LCH wurde in einer Studie verwendet, um seine Wirkung als Inhibitor bei der Verhinderung der enzymatischen Bräunung in Äpfeln zu untersuchen . Dies kann vorteilhaft für die Lebensmittelindustrie sein, insbesondere bei der Verarbeitung und Lagerung von Obst.
Essentielle Aminosäure in der Zellkultur
L-Cystein und sein Oxidationsprodukt L-Cystin sind essentielle Aminosäuren und häufige Medienzusätze in der Zellkultur . Diese Zusätze werden häufig in der Bioproduktion, Gewebezüchtung und Spezialzellkultur verwendet, einschließlich Hybridom- und Chinesisches Hamster Ovar (CHO) Kultur .
Wirkmechanismus
Target of Action
L-Cystine hydrochloride primarily targets amino acid metabolism within the body . As a derivative of the amino acid cysteine, it plays a crucial role in the synthesis of proteins and other sulfur-containing compounds . It is also involved in redox reactions, contributing to the body’s antioxidant activity .
Mode of Action
L-Cystine hydrochloride interacts with its targets through redox reactions . It can be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It exhibits antioxidant properties and participates in redox reactions . Its antioxidant properties are typically expressed in the tripeptide glutathione .
Biochemical Pathways
L-Cystine hydrochloride affects several biochemical pathways. It plays a role in the synthesis of glutathione , a critical antioxidant in the body . It also contributes to the synthesis of coenzyme A, biotin, and thiamine , all of which are essential for various metabolic processes . Furthermore, it is involved in the formation of disulfide bridges, which are crucial for protein folding and stabilization .
Pharmacokinetics
As an amino acid, it is generally well-absorbed and distributed throughout the body, participating in various metabolic processes .
Result of Action
The action of L-Cystine hydrochloride results in various molecular and cellular effects. It plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity . It functions as a reducing agent and a nucleophile in redox reactions . It also has a high reactive capacity due to its thiol group, which is responsible for many of its biological functions .
Action Environment
Environmental factors can influence the action of L-Cystine hydrochloride. For instance, in the context of fruit ripening, the application of L-Cystine hydrochloride effectively delayed tomato fruit ripening, leading to the suppression of carotenoid and lycopene biosynthesis and chlorophyll degradation . This suggests that environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
L-Cystine hydrochloride is involved in several biochemical reactions, primarily due to its ability to form disulfide bonds. These bonds are essential for the stabilization of protein structures. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it plays a role in the formation of glutathione, a critical antioxidant in cells. L-Cystine hydrochloride also interacts with enzymes such as cysteine synthase and sulfocysteine synthase, which are involved in the biosynthesis of cysteine from inorganic sulfur sources .
Cellular Effects
L-Cystine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the antioxidant capacity of cells by contributing to the synthesis of glutathione. This, in turn, helps in protecting cells from oxidative stress. Additionally, L-Cystine hydrochloride has been shown to affect gene expression by modulating the activity of transcription factors involved in redox-sensitive pathways .
Molecular Mechanism
At the molecular level, L-Cystine hydrochloride exerts its effects through several mechanisms. It forms disulfide bonds with cysteine residues in proteins, thereby stabilizing their structure. This compound also acts as a precursor for the synthesis of glutathione, which is crucial for maintaining cellular redox balance. Furthermore, L-Cystine hydrochloride can modulate enzyme activity by forming mixed disulfides with enzyme thiol groups, leading to either inhibition or activation of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Cystine hydrochloride can change over time. The compound is relatively stable under standard storage conditions but can undergo degradation when exposed to air and light. Long-term studies have shown that L-Cystine hydrochloride can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and maintaining redox balance .
Dosage Effects in Animal Models
The effects of L-Cystine hydrochloride vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance antioxidant capacity and improve cellular function. At high doses, L-Cystine hydrochloride can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, beyond which adverse effects become prominent .
Eigenschaften
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCJWNPYGRVHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904373 | |
| Record name | L-Cystine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13059-63-7, 34760-60-6 | |
| Record name | L-Cystine, radical ion(1+), dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cystine, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034760606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cystine, hydrochloride (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Cystine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)


![Methyl [4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)

![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)

